![molecular formula C19H17N3OS B2578685 N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide CAS No. 1903589-45-6](/img/structure/B2578685.png)

N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

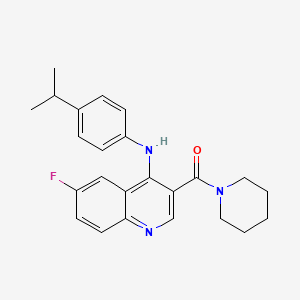

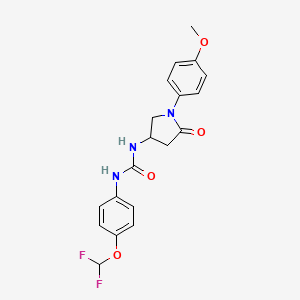

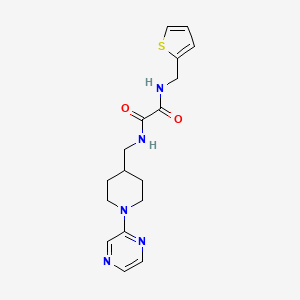

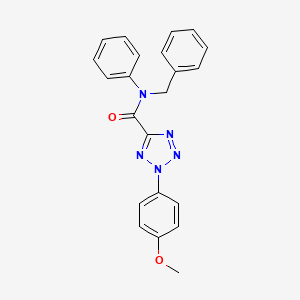

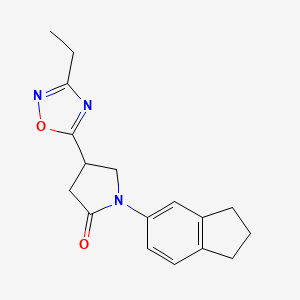

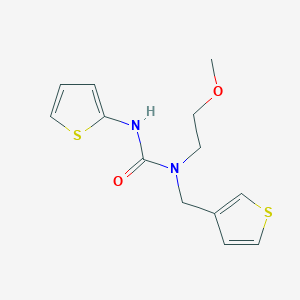

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide” is an amide with a bipyridinyl group and a methylthio group attached . Amides are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. The bipyridinyl group consists of two pyridine rings (six-membered rings containing one nitrogen atom and five carbon atoms) joined by a single bond. The methylthio group is a sulfur atom bonded to a methyl group (CH3).

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or acid chloride in a process known as amide coupling . The specific details of the synthesis would depend on the exact structures of the starting materials and the reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the amide, bipyridinyl, and methylthio groups . These groups could engage in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions, which would influence the compound’s three-dimensional structure and its physical and chemical properties.Chemical Reactions Analysis

Amides, such as the one in this compound, can undergo a variety of chemical reactions, including hydrolysis, reduction, and the Hofmann rearrangement . The bipyridinyl and methylthio groups could also potentially participate in various chemical reactions, depending on the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular interactions between its molecules .Scientific Research Applications

Pharmacokinetics and Tissue Distribution

Pharmacokinetics and tissue distribution studies of certain benzamide derivatives have been conducted to assess their potential as anti-fibrotic drugs. These studies have revealed significant bioavailability and distribution in critical organs such as the liver, kidneys, and lungs, suggesting their potential application in treating fibrosis and possibly other conditions requiring targeted drug delivery (Kim et al., 2008).

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives have been explored, revealing their potential antibacterial activity. This research has provided a foundation for further investigation into the medicinal and biological applications of these compounds (Adam et al., 2016).

Novel Synthetic Approaches

Innovative synthetic methods for benzamide derivatives have been developed, including TEMPO-catalyzed electrochemical C–H thiolation, facilitating the synthesis of compounds with potential applications in pharmaceuticals and organic materials (Qian et al., 2017).

Anticancer Activity

The discovery of benzamide derivatives as orally active histone deacetylase inhibitors presents a significant advancement in cancer therapy. These compounds exhibit potent inhibitory effects on cancer cell proliferation and show promise as anticancer drugs (Zhou et al., 2008).

Chemical Modifications and Biological Activity

Research on benzamide derivatives has also included the exploration of their chemical modifications and subsequent biological activities, highlighting the versatility and potential of these compounds in developing new therapeutic agents (Hao et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-methylsulfanyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-24-17-6-4-15(5-7-17)19(23)22-12-14-8-10-21-18(11-14)16-3-2-9-20-13-16/h2-11,13H,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPXEEHJWSTRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-4-yl}methyl)-4-(methylsulfanyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578605.png)

![2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578607.png)

![N-(cyanomethyl)-2-[(2,5-dimethylphenyl)(propan-2-yl)amino]acetamide](/img/structure/B2578609.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)

![3,4-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2578615.png)

![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)

![7-Cyclopropyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2578621.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2578623.png)